(2,2,2-Trifluoro-acetylamino)-acetyl chloride
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Overview
Description
Acetylchloride,[(trifluoroacetyl)amino]- is a chemical compound known for its unique properties and applications in various fields. It is a derivative of acetyl chloride, where the acetyl group is substituted with a trifluoroacetyl group. This compound is characterized by its high reactivity and is often used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylchloride,[(trifluoroacetyl)amino]- typically involves the reaction of trifluoroacetic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
CF3COOH+SOCl2→CF3COCl+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of Acetylchloride,[(trifluoroacetyl)amino]- involves the chlorination of fluoral with chlorine in the presence of an active carbon catalyst. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
Acetylchloride,[(trifluoroacetyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can convert it into less reactive compounds.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with Acetylchloride,[(trifluoroacetyl)amino]- include amines, alcohols, and alkalis. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, trifluoroacetamides, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Acetylchloride,[(trifluoroacetyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetamides and other derivatives.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetylchloride,[(trifluoroacetyl)amino]- involves its high reactivity towards nucleophiles. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetyl chloride: Similar in structure but lacks the amino group.
Acetyl chloride: Lacks the trifluoroacetyl group and has different reactivity.
Trifluoroacetic acid: Similar in terms of the trifluoroacetyl group but is an acid rather than a chloride.
Uniqueness
Acetylchloride,[(trifluoroacetyl)amino]- is unique due to the presence of both the trifluoroacetyl and amino groups, which confer distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C4H3ClF3NO2 |
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Molecular Weight |
189.52 g/mol |
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride |
InChI |
InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11) |
InChI Key |
QHSRPJMYSWPKMW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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